molecular formula C14H18BrNO B5005485 2-bromo-N-(4-methylcyclohexyl)benzamide

2-bromo-N-(4-methylcyclohexyl)benzamide

Cat. No.: B5005485
M. Wt: 296.20 g/mol
InChI Key: AGIIKGLZESDZOG-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H18BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an N-(4-methylcyclohexyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methylcyclohexyl)benzamide typically involves the bromination of benzamide followed by the introduction of the N-(4-methylcyclohexyl) group. One common method involves the following steps:

    Bromination of Benzamide: Benzamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position relative to the amide group.

    N-Alkylation: The brominated benzamide is then reacted with 4-methylcyclohexylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N-(4-methylcyclohexyl)benzamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-(4-methylcyclohexyl)benzamide without the bromine atom.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methylcyclohexyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the N-(4-methylcyclohexyl) group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the N-(4-methylcyclohexyl) group.

    4-bromo-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of the N-(4-methylcyclohexyl) group.

Uniqueness

2-bromo-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the N-(4-methylcyclohexyl) group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(4-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-5,10-11H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIIKGLZESDZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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